molecular formula C15H10N2O B14422692 2-(1-Benzofuran-2-yl)-1H-benzimidazole CAS No. 83820-15-9

2-(1-Benzofuran-2-yl)-1H-benzimidazole

Cat. No.: B14422692
CAS No.: 83820-15-9
M. Wt: 234.25 g/mol
InChI Key: BBBQWRHMACVVMG-UHFFFAOYSA-N
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Description

2-(1-Benzofuran-2-yl)-1H-benzimidazole is a heterocyclic compound that combines the structural features of benzofuran and benzimidazole. These structures are known for their significant biological activities and are commonly found in various natural products and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzofuran-2-yl)-1H-benzimidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzimidazole with 2-bromobenzofuran under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzofuran-2-yl)-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Benzofuran-2-yl)-1H-benzimidazole has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Benzofuran-2-yl)-1H-benzimidazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: Known for its antimicrobial and anticancer properties.

    Benzimidazole: Widely used in medicinal chemistry for its broad spectrum of biological activities.

Uniqueness

2-(1-Benzofuran-2-yl)-1H-benzimidazole is unique due to its combined structural features, which confer a broader range of biological activities compared to its individual components. This makes it a valuable compound for developing new therapeutic agents .

Properties

CAS No.

83820-15-9

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

2-(1-benzofuran-2-yl)-1H-benzimidazole

InChI

InChI=1S/C15H10N2O/c1-4-8-13-10(5-1)9-14(18-13)15-16-11-6-2-3-7-12(11)17-15/h1-9H,(H,16,17)

InChI Key

BBBQWRHMACVVMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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